molecular formula C10H10N2O2S B13959765 2-(Methylamino)-6-benzo[D]thiazoleacetic acid CAS No. 68194-77-4

2-(Methylamino)-6-benzo[D]thiazoleacetic acid

Cat. No.: B13959765
CAS No.: 68194-77-4
M. Wt: 222.27 g/mol
InChI Key: LUOWYBWTGGEMMN-UHFFFAOYSA-N
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Description

2-(Methylamino)-6-benzo[D]thiazoleacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-6-benzo[D]thiazoleacetic acid typically involves multi-step reactions. One common method includes the condensation of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[D]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water using the microwave method . Another method involves the use of carbamoyl thioacetamides, aromatic halo ketones, and arylsulfonyl azides as reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-6-benzo[D]thiazoleacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(Methylamino)-6-benzo[D]thiazoleacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-6-benzo[D]thiazoleacetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-6-benzo[D]thiazoleacetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

68194-77-4

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-[2-(methylamino)-1,3-benzothiazol-6-yl]acetic acid

InChI

InChI=1S/C10H10N2O2S/c1-11-10-12-7-3-2-6(5-9(13)14)4-8(7)15-10/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

LUOWYBWTGGEMMN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C=C(C=C2)CC(=O)O

Origin of Product

United States

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